Evidence Item 1: N-Benzoyl-D-glucosamine is an 11.4-Fold More Potent Competitive Inhibitor of Human Brain Mitochondrial Hexokinase than N-Acetyl-D-glucosamine
In a direct comparative study of human brain hexokinase, N-Benzoylglucosamine (2-benzamido-2-deoxy-D-glucopyranose) was identified as the most potent competitive inhibitor among a series of glucose analogs including 2-deoxyglucose, glucosamine, N-acetylglucosamine, and metrizamide. Against the mitochondrial form of the enzyme, N-benzoylglucosamine exhibited a Ki of 0.0086 mM, compared to 0.098 mM for N-acetylglucosamine, representing a 11.4-fold greater inhibitory potency [1]. For the soluble form, the Ki values were 0.022 mM and 0.092 mM respectively, a 4.2-fold difference [1].
| Evidence Dimension | Competitive inhibition constant (Ki) for human brain hexokinase, mitochondrial form |
|---|---|
| Target Compound Data | Ki = 0.0086 mM (mitochondrial); Ki = 0.022 mM (soluble) |
| Comparator Or Baseline | N-Acetylglucosamine: Ki = 0.098 mM (mitochondrial); Ki = 0.092 mM (soluble) |
| Quantified Difference | 11.4-fold lower Ki for N-benzoyl vs N-acetyl on mitochondrial hexokinase; 4.2-fold lower Ki on soluble hexokinase |
| Conditions | Human brain hexokinase, mitochondrial and soluble forms, competitive inhibition assay with glucose as substrate, Ki determined by Dixon plot analysis |
Why This Matters
For researchers designing glycolytic flux modulation experiments or developing hexokinase-targeted probes, substituting N-acetylglucosamine for N-benzoylglucosamine introduces an approximately 11-fold error in inhibitor potency, fundamentally altering dose-response relationships and potentially invalidating mechanistic conclusions regarding glucose metabolism.
- [1] Bertoni JM, Weintraub ST. Competitive inhibition of human brain hexokinase by metrizamide and related compounds. J Neurochem. 1984 Feb;42(2):513-8. doi: 10.1111/j.1471-4159.1984.tb02707.x. PMID: 6693884. View Source
